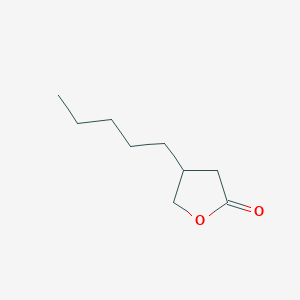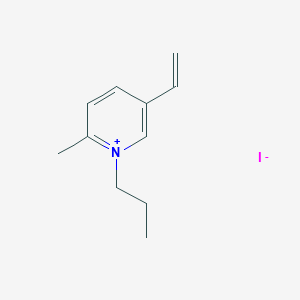
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is a chemical compound with the molecular formula C11H16IN. It is a pyridinium salt, characterized by the presence of an ethenyl group at the 5-position, a methyl group at the 2-position, and a propyl group at the 1-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-2-methylpyridine with 1-iodopropane. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, sodium cyanide, or sodium thiolate are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethenyl-2-methylpyridine: Lacks the propyl group and iodide ion.
2-Methyl-1-propylpyridinium bromide: Similar structure but with a bromide ion instead of iodide.
5-Ethenyl-2-methyl-1-propylpyridinium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is unique due to the presence of the ethenyl group, which imparts specific reactivity and properties. The iodide ion also influences the compound’s solubility and reactivity, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
53584-11-5 |
|---|---|
Molekularformel |
C11H16IN |
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
5-ethenyl-2-methyl-1-propylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-4-8-12-9-11(5-2)7-6-10(12)3;/h5-7,9H,2,4,8H2,1,3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DXUXJALTTZIZQX-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
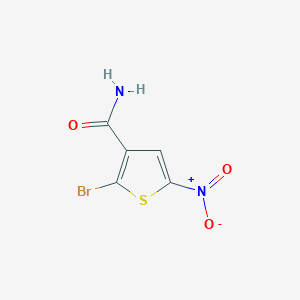
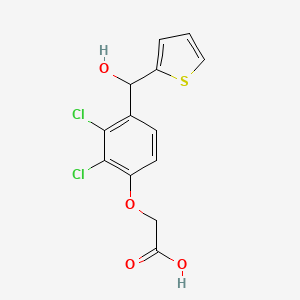

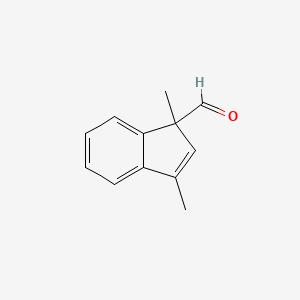
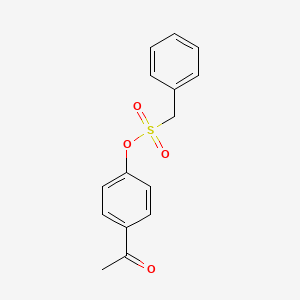
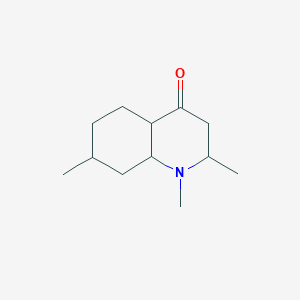

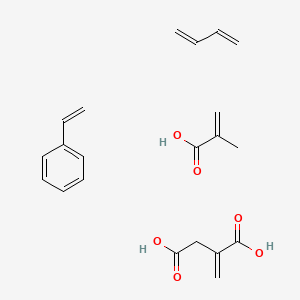
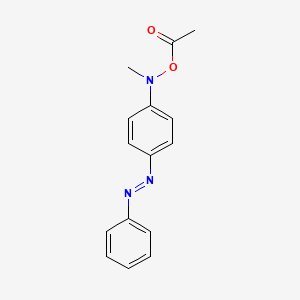

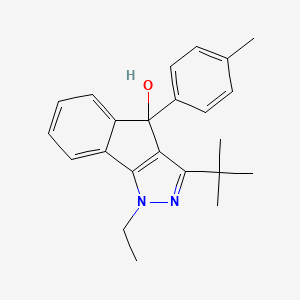
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
